![molecular formula C22H28FN3O4 B2677488 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide CAS No. 1049417-73-3](/img/structure/B2677488.png)
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide
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Description
“N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Equilibrative Nucleoside Transporters (ENTs) Inhibition
- Compound Activity : N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide (FPMINT) is a novel inhibitor of ENTs. It exhibits greater selectivity for ENT2 over ENT1 .
- Most Potent Inhibitor : Compound 3c emerged as the most potent inhibitor, reducing [3H]uridine uptake in both ENT1 and ENT2 without affecting Km. It is irreversible and non-competitive .
Anticancer Applications
Synthesis of Piperazines
- Chiral Piperazines : Researchers have synthesized 2-substituted chiral piperazines using protected 1,2-diamines and 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Novel Compound Synthesis
properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,3,4-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4/c1-28-19-9-8-16(20(29-2)21(19)30-3)22(27)24-10-11-25-12-14-26(15-13-25)18-7-5-4-6-17(18)23/h4-9H,10-15H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUCMKPOMIQODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide |
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